molecular formula C12H12Cl2N2O B601518 1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol CAS No. 57432-78-7

1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol

Cat. No.: B601518
CAS No.: 57432-78-7
M. Wt: 271.14 g/mol
InChI Key: BSLUBNLAHVXRAU-UHFFFAOYSA-N
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Description

1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol is a synthetic organic compound that features a dichlorophenyl group and a methylimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol typically involves the following steps:

    Formation of the Dichlorophenyl Intermediate: This can be achieved by chlorinating a phenyl compound under controlled conditions.

    Attachment of the Methylimidazole Group: This step involves the reaction of the dichlorophenyl intermediate with a methylimidazole derivative, often under basic conditions to facilitate nucleophilic substitution.

    Formation of the Ethanol Group:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol can undergo several types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can modify the dichlorophenyl group or the imidazole ring.

    Substitution: The chlorines on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Amines, thiols, and other nucleophilic species.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield aldehydes or acids, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for conditions where modulation of specific molecular pathways is beneficial.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol involves its interaction with specific molecular targets. The dichlorophenyl group and the imidazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(2, 4-Dichlorophenyl)-2-(1H-imidazol-1-yl)-Ethanol: Similar structure but with a different substitution on the imidazole ring.

    1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Propane: Similar but with a propane backbone instead of ethanol.

Uniqueness

1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol is unique due to the specific combination of the dichlorophenyl group and the methylimidazole moiety, which can confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

1-(2,4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol, commonly referred to as a derivative of imidazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is notable for its potential applications in treating various infections and conditions, particularly in the context of antifungal and antimicrobial properties.

  • Molecular Formula : C₁₂H₁₂Cl₂N₂O
  • Molecular Weight : 271.15 g/mol
  • CAS Number : 57432-78-7
PropertyValue
Molecular FormulaC₁₂H₁₂Cl₂N₂O
Molecular Weight271.15 g/mol
SolubilitySoluble in DMF and ethanol
Melting PointNot specified

Synthesis

The synthesis of 1-(2,4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol typically involves the reaction of 2-methylimidazole with a chlorinated phenol derivative under controlled conditions. One method includes using dimethylformamide (DMF) as a solvent and sodium hydroxide as a base, followed by heating to facilitate the reaction .

Antifungal Activity

Research indicates that derivatives of imidazole, including 1-(2,4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol, exhibit significant antifungal properties. A study demonstrated that this compound could inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) suggests that modifications in the imidazole ring enhance antifungal efficacy .

Antimicrobial Properties

The compound also shows promising antimicrobial activity against several bacterial strains. In vitro studies have reported effective inhibition of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

In addition to its antifungal and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies indicate that it may reduce inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases .

Study 1: Antifungal Efficacy

A recent study evaluated the antifungal activity of various imidazole derivatives against Candida species. The results showed that 1-(2,4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Candida albicans, indicating strong antifungal potential.

Study 2: Antimicrobial Assessment

In another investigation focusing on antimicrobial properties, this compound was tested against multiple bacterial strains. It demonstrated MIC values ranging from 8 to 32 µg/mL for Gram-positive bacteria and slightly higher values for Gram-negative bacteria. These findings support its use as a potential antimicrobial agent .

Properties

CAS No.

57432-78-7

Molecular Formula

C12H12Cl2N2O

Molecular Weight

271.14 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-(2-methylimidazol-1-yl)ethanol

InChI

InChI=1S/C12H12Cl2N2O/c1-8-15-4-5-16(8)7-12(17)10-3-2-9(13)6-11(10)14/h2-6,12,17H,7H2,1H3

InChI Key

BSLUBNLAHVXRAU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC(C2=C(C=C(C=C2)Cl)Cl)O

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

1-(2,4-Dichloro-phenyl)-2-(2-methyl-imidazol-1-yl)-ethanol

Origin of Product

United States

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